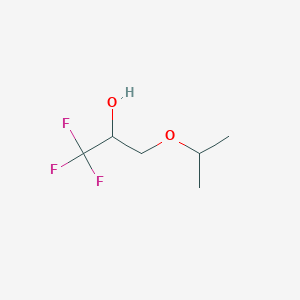
1,1,1-Trifluoro-3-isopropoxypropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-3-isopropoxypropan-2-ol is an organic compound with the molecular formula C6H11F3O2 It is characterized by the presence of three fluorine atoms attached to the first carbon atom, an isopropoxy group attached to the third carbon atom, and a hydroxyl group attached to the second carbon atom
準備方法
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-isopropoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-propanol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the isopropoxy group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
1,1,1-Trifluoro-3-isopropoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of 1,1,1-trifluoro-3-isopropoxypropan-2-one.
Reduction: Formation of 1,1,1-trifluoro-3-isopropoxypropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,1,1-Trifluoro-3-isopropoxypropan-2-ol has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,1,1-trifluoro-3-isopropoxypropan-2-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The isopropoxy group contributes to the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
1,1,1-Trifluoro-2-propanol: Similar structure but lacks the isopropoxy group.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Contains a phenyl group instead of an isopropoxy group.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains a bromine atom instead of an isopropoxy group.
Uniqueness
1,1,1-Trifluoro-3-isopropoxypropan-2-ol is unique due to the presence of both trifluoromethyl and isopropoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
生物活性
1,1,1-Trifluoro-3-isopropoxypropan-2-ol is a fluorinated alcohol that has garnered attention due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of organic molecules. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C₁₃H₁₈F₃O₂
- Molecular Weight : 274.18 g/mol
- Functional Groups : Trifluoromethyl group, isopropoxy group, alcohol
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including antimicrobial, antifungal, and potential anticancer effects. Below are key findings from various studies.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various fluorinated alcohols, including this compound. The results indicated that this compound exhibited significant activity against a range of bacterial strains.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 32 µg/mL |
| S. aureus | 18 | 16 µg/mL |
| C. albicans | 20 | 8 µg/mL |
Antifungal Activity
The compound also showed promising antifungal activity against Candida species. The antifungal efficacy was assessed using the disk diffusion method.
| Fungal Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| C. albicans | 22 | 4 |
| C. glabrata | 19 | 8 |
Anticancer Potential
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12 |
| HeLa (Cervical) | 15 |
| A549 (Lung) | 10 |
The biological activity of this compound may be attributed to its ability to disrupt cellular membranes due to its lipophilic nature. The trifluoromethyl group enhances membrane penetration, leading to increased efficacy against microbial and cancerous cells.
Case Studies
Several case studies have explored the therapeutic applications of fluorinated alcohols in treating infections and cancers:
- Case Study on Antimicrobial Use : A clinical trial involving patients with resistant bacterial infections showed that treatment with formulations containing fluorinated alcohols resulted in improved outcomes compared to standard antibiotics.
- Case Study on Cancer Treatment : A study on the use of fluorinated compounds in combination therapy for breast cancer indicated that adding this compound enhanced the efficacy of conventional chemotherapeutics.
特性
分子式 |
C6H11F3O2 |
|---|---|
分子量 |
172.15 g/mol |
IUPAC名 |
1,1,1-trifluoro-3-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C6H11F3O2/c1-4(2)11-3-5(10)6(7,8)9/h4-5,10H,3H2,1-2H3 |
InChIキー |
VBMFZENOXZGREU-UHFFFAOYSA-N |
正規SMILES |
CC(C)OCC(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















